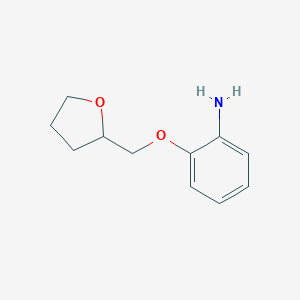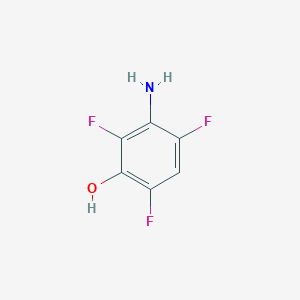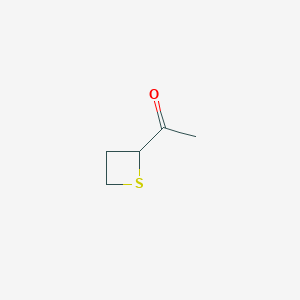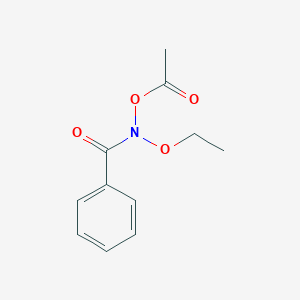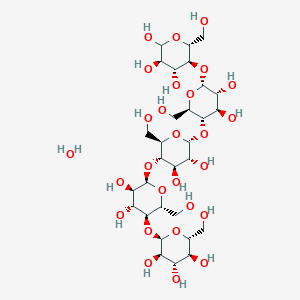
Maltopentaose hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maltopentaose hydrate is a type of carbohydrate that is composed of five glucose units that are linked together. It is commonly used in scientific research as a substrate for enzymes such as amylases, which break down carbohydrates. Maltopentaose hydrate is also used as a source of energy for bacteria and other microorganisms.
Mécanisme D'action
Maltopentaose hydrate is broken down by enzymes such as amylases into smaller glucose units. These glucose units can be used as a source of energy by bacteria and other microorganisms. The mechanism of action of enzymes that break down carbohydrates is complex and involves a series of chemical reactions.
Effets Biochimiques Et Physiologiques
Maltopentaose hydrate has been shown to have a variety of biochemical and physiological effects. It has been found to stimulate the growth of certain types of bacteria and to increase the production of certain enzymes. It has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Maltopentaose hydrate has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to use. It is also stable and can be stored for long periods of time. However, one limitation of using maltopentaose hydrate in lab experiments is that it may not accurately reflect the conditions found in vivo.
Orientations Futures
There are many potential future directions for research on maltopentaose hydrate. One area of research could focus on the use of maltopentaose hydrate as a prebiotic, which could help to promote the growth of beneficial bacteria in the gut. Another area of research could focus on the use of maltopentaose hydrate as a source of energy for biofuels. Additionally, further research could be conducted to investigate the potential therapeutic applications of maltopentaose hydrate, such as its anti-inflammatory and antioxidant properties.
Méthodes De Synthèse
Maltopentaose hydrate can be synthesized by enzymatic hydrolysis of starch using amylases. The process involves breaking down the starch molecules into smaller units, including maltopentaose hydrate.
Applications De Recherche Scientifique
Maltopentaose hydrate has a wide range of applications in scientific research. It is commonly used as a substrate for enzymes such as amylases, which break down carbohydrates. It is also used as a source of energy for bacteria and other microorganisms. Maltopentaose hydrate has been used in studies to investigate the mechanism of action of enzymes and to understand the biochemical and physiological effects of carbohydrates.
Propriétés
Numéro CAS |
123333-77-7 |
|---|---|
Nom du produit |
Maltopentaose hydrate |
Formule moléculaire |
C30H54O27 |
Poids moléculaire |
846.7 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C30H52O26.H2O/c31-1-6-11(36)12(37)18(43)27(49-6)54-23-8(3-33)51-29(20(45)14(23)39)56-25-10(5-35)52-30(21(46)16(25)41)55-24-9(4-34)50-28(19(44)15(24)40)53-22-7(2-32)48-26(47)17(42)13(22)38;/h6-47H,1-5H2;1H2/t6-,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26?,27-,28-,29-,30-;/m1./s1 |
Clé InChI |
BADXJDLPQWRZFL-NZYQVXNASA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)CO)CO)O)O)O)O.O |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O.O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O.O |
Synonymes |
MALTOPENTAOSE HYDRATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
![5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B55178.png)
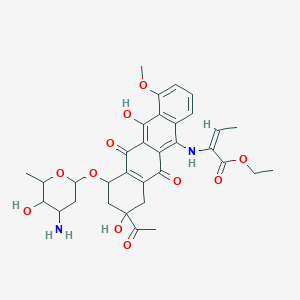
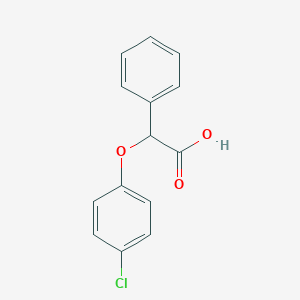
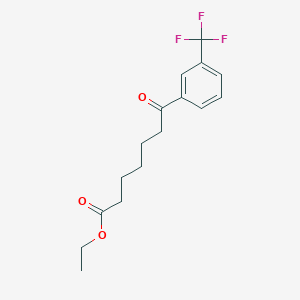
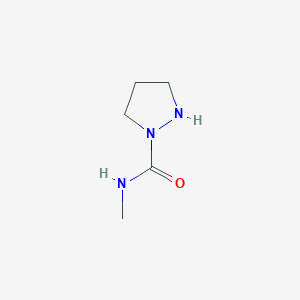
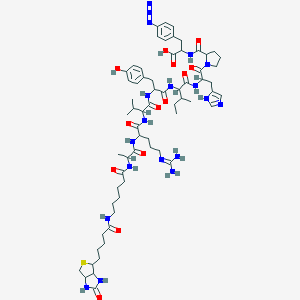
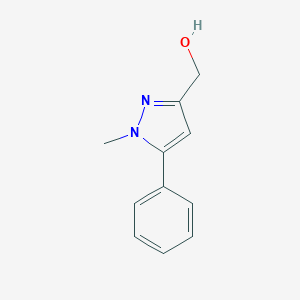
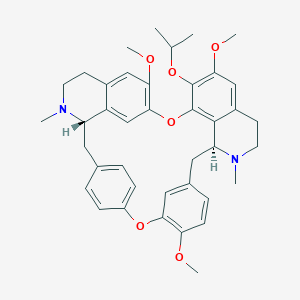
![N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B55196.png)
